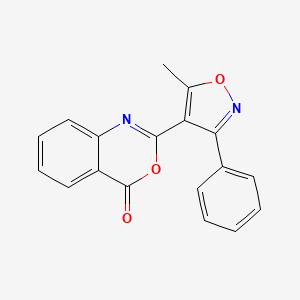

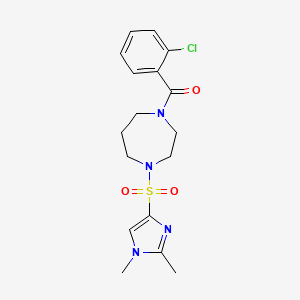

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one, commonly known as PBOX-15, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. PBOX-15 belongs to the family of benzoxazines, which are heterocyclic compounds containing a benzene ring fused with an oxazine ring.

科学研究应用

- The crystal structure of oxacillin sulfone has been determined using single-crystal X-ray diffraction techniques .

Crystallography and Structural Chemistry

Conducting Polymers and Immobilized Antibiotics

安全和危害

作用机制

Target of Action

The primary target of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins. This results in decreased inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid metabolic pathway , reducing the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain, providing relief in conditions such as perioperative pain .

Pharmacokinetics

The compound is a prodrug of valdecoxib . It is designed to be water-soluble (> 50 mg/mL in normal saline), making it safe for parenteral administration . It is primarily metabolized via CYP3A4 and 2C9 to valdecoxib and propionic acid . The half-life of the compound is approximately 22 minutes for parecoxib and 8 hours for valdecoxib .

Result of Action

The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in decreased inflammation and pain . This makes 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one effective for the short-term management of perioperative pain .

属性

IUPAC Name |

2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-11-15(16(20-23-11)12-7-3-2-4-8-12)17-19-14-10-6-5-9-13(14)18(21)22-17/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCAMBONEJACPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)

![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)

![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)